RAD5 was first identified in yeast through studies examining sensitivity to ultraviolet light and mutation rates. It belongs to the family of E3 ubiquitin ligases and is characterized by its ability to catalyze the polyubiquitination of PCNA, which is crucial for translesion synthesis and damage tolerance pathways. Its classification includes three main domains: a RING domain responsible for ubiquitin transfer, a helicase domain that exhibits ATPase activity, and a HIRAN domain involved in DNA binding and interaction with other proteins involved in DNA metabolism .
The synthesis of RAD5 protein can be achieved through recombinant DNA technology. Typically, the RAD5 gene is cloned into an expression vector suitable for a host organism such as Escherichia coli or yeast. Following transformation, the host cells are cultured under conditions that promote protein expression, often involving the induction of expression with specific chemicals (e.g., IPTG for bacterial systems). Afterward, RAD5 can be purified using affinity chromatography techniques that exploit its unique domains, particularly the RING domain which can bind ubiquitin-conjugating enzymes.
The purification process generally includes:
The crystal structure of RAD5 reveals three distinct domains: the RING domain, the Snf2-like ATPase/helicase domain, and the HIRAN domain. The spatial arrangement of these domains suggests that they work in concert to perform RAD5's various functions. The RING domain facilitates interactions with ubiquitin-conjugating enzymes, while the helicase domain is responsible for ATP-dependent activities necessary for fork regression.
Key structural features include:
RAD5 catalyzes several critical reactions:
The mechanism by which RAD5 operates involves several steps:
RAD5 exhibits several notable physical properties:
Chemical properties include:
RAD5 has significant applications in molecular biology and genetics:
The HIRAN (HIP116 and Rad5 N-terminal) domain is a conserved structural module in RAD5 that facilitates critical protein-DNA and protein-protein interactions. Structural studies reveal that this domain binds the 3ʹ end of single-stranded DNA (ssDNA) at stalled replication forks, positioning RAD5 for fork regression activities [1] [5]. Unlike its human ortholog HLTF, RAD5’s HIRAN domain uniquely interacts with the DNA clamp protein PCNA (Proliferating Cell Nuclear Antigen) through a positively charged surface region (e.g., residues K194 in yeast Rad5) [2] [4]. This interaction is essential for PCNA polyubiquitination, as mutations in the HIRAN domain (e.g., rad5-K194E) disrupt both PCNA binding and subsequent Lys63-linked ubiquitin-chain formation [4] [7]. Biochemical assays confirm DNA competitively inhibits RAD5-PCNA binding, suggesting dynamic coordination between DNA engagement and PCNA modification [2].
The Snf2 helicase domain belongs to the Superfamily 2 (SF2) ATPases and drives RAD5’s replication fork remodeling activities. This domain contains seven conserved motifs distributed across two lobes (Lobe 1 and 2), which hydrolyze ATP to fuel DNA translocation. In the absence of DNA, the lobes adopt a "closed" conformation, separating catalytic motifs I/II (ATP-binding) and motif VI (ATP hydrolysis) by ~20 Å, rendering the ATPase inactive [1] [5]. DNA binding triggers a major conformational shift: dsDNA binding via a positively charged cleft (residues R610, R1000, K1023 in K. lactis Rad5) reorients the lobes into an "open" state competent for ATP hydrolysis (Fig. 1A) [1] [9]. Charge-reversal mutations (e.g., R610E) reduce DNA affinity and abolish fork regression, confirming the Snf2 domain acts as a DNA-stimulated molecular switch [5] [9].
Embedded within the Snf2 domain, the RING (Really Interesting New Gene) finger domain (residues 910–990 in yeast) confers E3 ubiquitin ligase activity. This zinc-coordinating domain recruits E2 ubiquitin-conjugating enzymes (Ubc13-Mms2) to catalyze Lys63-linked polyubiquitination of PCNA at Lys164 [3] [5]. Structural analyses show the RING domain is solvent-exposed and minimally contacts other RAD5 domains, enabling autonomous function [1] [5]. Mutations disrupting zinc coordination (e.g., rad5-C914A/C917A) abrogate ubiquitin transfer but preserve fork regression, indicating functional independence from helicase activity [3] [8]. Recent studies also implicate RAD5-Ubc4 in direct PCNA ubiquitination at multiple sites, expanding its regulatory roles [8].
Table 1: Functional Domains of RAD5 Protein
Domain | Key Structural Features | Biological Functions | Critical Residues/Mutants |
---|---|---|---|
HIRAN | OB-fold; Positively charged surface | Binds 3ʹ ssDNA; Interacts with PCNA; Fork targeting | K194E (disrupts PCNA/DNA binding) |
Snf2 Helicase | Lobes 1/2 with 7 conserved motifs; DNA-binding cleft | ATP hydrolysis; DNA translocation; Fork regression | R610E, Q1106D (ATPase-inactive) |
RING Finger | Zinc-coordinating ββα fold; Solvent-exposed | E3 ligase activity; PCNA polyubiquitination | C914A/C917A (ligase-dead) |
The crystal structure of near-full-length RAD5 from K. lactis (residues 163–1114; 3.3 Å resolution) reveals an elongated monomeric architecture spanning 140 Å (Fig. 1B) [1] [5]. Domains are arranged linearly: the HIRAN domain connects to Lobes 1/2 of the Snf2 domain, while the RING domain protrudes laterally. Key features include:
Table 2: RAD5 Mutagenesis Studies of Functional Residues
Residue | Domain | Mutation | Impact on Function | Assay |
---|---|---|---|---|
K194 | HIRAN | K194E | Loss of PCNA/DNA binding; Fork regression defect | Yeast two-hybrid; Fork regression assay |
R610 | Snf2 Lobe 1 | R610E | Reduced DNA affinity; Loss of ATPase stimulation | Fluorescence polarization; ATPase assay |
E953 | Snf2 Lobe 2 | E953A | 30% ↑ ATPase Vmax; Destabilizes inactive state | ATPase kinetics |
C914/C917 | RING | C914A/C917A | Loss of ubiquitin ligase activity; TS defect | In vitro ubiquitination assay |
RAD5’s human orthologs, HLTF and SHPRH, share domain organization but exhibit specialized functions and structural variations:
Table 3: RAD5 Orthologs in Humans
Feature | RAD5 (Yeast) | HLTF (Human) | SHPRH (Human) |
---|---|---|---|
HIRAN Domain | Yes; Binds PCNA & DNA | Yes; Binds DNA only | Absent |
Snf2 Helicase | DNA-stimulated ATPase | Fork regression activity | Weak ATPase; Dominant TS role |
RING Domain | Ubc13-Mms2 (K63-ubiquitin) | UbcH5 (alternative chains) | UbcH6 (PCNA ubiquitination) |
Unique Domains | None | None | PHD/histone linker |
Cancer Links | N/A | Colorectal cancer (epigenetic silencing) | Glioblastoma (LOH at 6q24.3) |
Concluding RemarksThe structural biology of RAD5 reveals a sophisticated integration of catalytic and scaffolding activities across its HIRAN, Snf2, and RING domains. Its conformational plasticity enables DNA-dependent ATPase activation, while domain autonomy allows parallel functions in fork remodeling (Snf2) and PCNA ubiquitination (RING). Divergence in human orthologs underscores evolutionary specialization: HLTF retains fork reversal but loses PCNA interaction, while SHPRH acquires chromatin-targeting modules. These insights provide a framework for targeting RAD5/HLTF/SHPRH in replication-stress-associated cancers.
Figure 1: Structural Organization of RAD5(A) Domain arrangement and activation mechanism of the Snf2 helicase domain. DNA binding reorients Lobes 1/2 to close the ATPase cleft.(B) Crystal structure of K. lactis RAD5 (PDB: 7CJX) showing linear HIRAN-Snf2 alignment and lateral RING domain positioning.
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